

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3-Bromo-5-phenoxyppyridine

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Compound of Interest

Compound Name: **3-Bromo-5-phenoxyppyridine**

Cat. No.: **B1290746**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for nucleophilic aromatic substitution (SNAr) reactions involving **3-Bromo-5-phenoxyppyridine**. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established methodologies for similar bromopyridine derivatives and can be adapted for specific research needs.

Introduction to Nucleophilic Aromatic Substitution on 3-Bromo-5-phenoxyppyridine

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. In the case of **3-Bromo-5-phenoxyppyridine**, the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. The bromine atom at the 3-position serves as a good leaving group, facilitating substitution by a variety of nucleophiles, including amines, thiols, and alkoxides.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized intermediate known as a

Meisenheimer complex. Subsequent expulsion of the bromide ion restores the aromaticity of the pyridine ring, yielding the substituted product.

Catalytic methods, such as the Buchwald-Hartwig amination, have become indispensable for the efficient synthesis of N-aryl and N-heteroaryl bonds under milder conditions and with broader substrate scope.

Applications in Drug Discovery

Derivatives of 3-amino-5-phenoxyppyridine are valuable scaffolds in drug discovery. For instance, phenoxyppyridine-based compounds have been investigated as potent and selective inhibitors of c-Met kinase.^{[1][2]} The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.^[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in tumor growth, angiogenesis, and metastasis, making it an attractive target for cancer therapy.^[1] The synthesis of a library of 3-amino-5-phenoxyppyridine derivatives through SNAr reactions allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for targets like c-Met.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines (e.g., Piperidine, Morpholine)

This protocol describes a general method for the substitution of the bromine atom in **3-Bromo-5-phenoxyppyridine** with secondary cyclic amines. The conditions are adapted from procedures reported for 3,5-dibromopyridine.^[3]

Materials:

- **3-Bromo-5-phenoxyppyridine**
- Piperidine or Morpholine (excess, e.g., 10 equivalents)
- 1-Methyl-2-pyrrolidinone (NMP)
- Toluene
- Microwave reactor or conventional heating setup with reflux condenser

- Saturated aqueous sodium bicarbonate solution
- Brine
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a microwave reaction vial, add **3-Bromo-5-phenoxyppyridine** (1.0 eq), the desired amine (10.0 eq), NMP, and toluene.
- Seal the vial and place it in the microwave reactor.
- Heat the reaction mixture to 180 °C for 30 minutes. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-5-phenoxyppyridine derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Arylamino-5-phenoxyppyridine Derivatives

This protocol provides a general framework for the palladium-catalyzed amination of **3-Bromo-5-phenoxyppyridine** with anilines. The conditions are based on established Buchwald-Hartwig amination protocols for bromopyridines.[\[4\]](#)[\[5\]](#)

Materials:

- **3-Bromo-5-phenoxyppyridine**
- Aniline derivative (1.2 eq)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (e.g., 2 mol%)
- Xantphos (e.g., 4 mol%)
- Sodium tert-butoxide (NaOtBu) (1.4 eq)
- Anhydrous toluene or dioxane
- Inert atmosphere (Argon or Nitrogen)
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Celite®
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- In a Schlenk flask under an inert atmosphere, combine **3-Bromo-5-phenoxyppyridine** (1.0 eq), the aniline derivative (1.2 eq), $\text{Pd}_2(\text{dba})_3$ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
- Add anhydrous toluene or dioxane via syringe.
- Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with the inert gas.

- Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the pure 3-aryl amino-5-phenoxy pyridine derivative.

Protocol 3: Nucleophilic Substitution with Alkoxides (e.g., Sodium Methoxide)

This protocol describes the synthesis of 3-alkoxy-5-phenoxy pyridine derivatives via SNAr reaction with an alkoxide. The conditions are adapted from a procedure for the methylation of 3,5-dibromopyridine.[\[6\]](#)

Materials:

- **3-Bromo-5-phenoxy pyridine**
- Sodium methoxide (prepared *in situ* from sodium metal and methanol or used as a commercial solution)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Brine
- Anhydrous sodium sulfate

- Silica gel for column chromatography

Procedure:

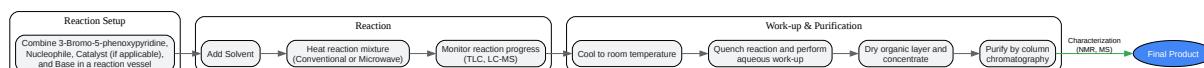
- To a solution of sodium methoxide (1.5 eq) in anhydrous DMF, add **3-Bromo-5-phenoxyppyridine** (1.0 eq).
- Heat the reaction mixture to 90 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS.
- Cool the reaction mixture to room temperature and dilute with water.
- Extract the aqueous mixture with diethyl ether (3 x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methoxy-5-phenoxyppyridine.

Data Presentation

The following table summarizes typical reaction conditions and yields for nucleophilic aromatic substitution on 3,5-dibromopyridine, which can be used as a starting point for the optimization of reactions with **3-Bromo-5-phenoxyppyridine**.

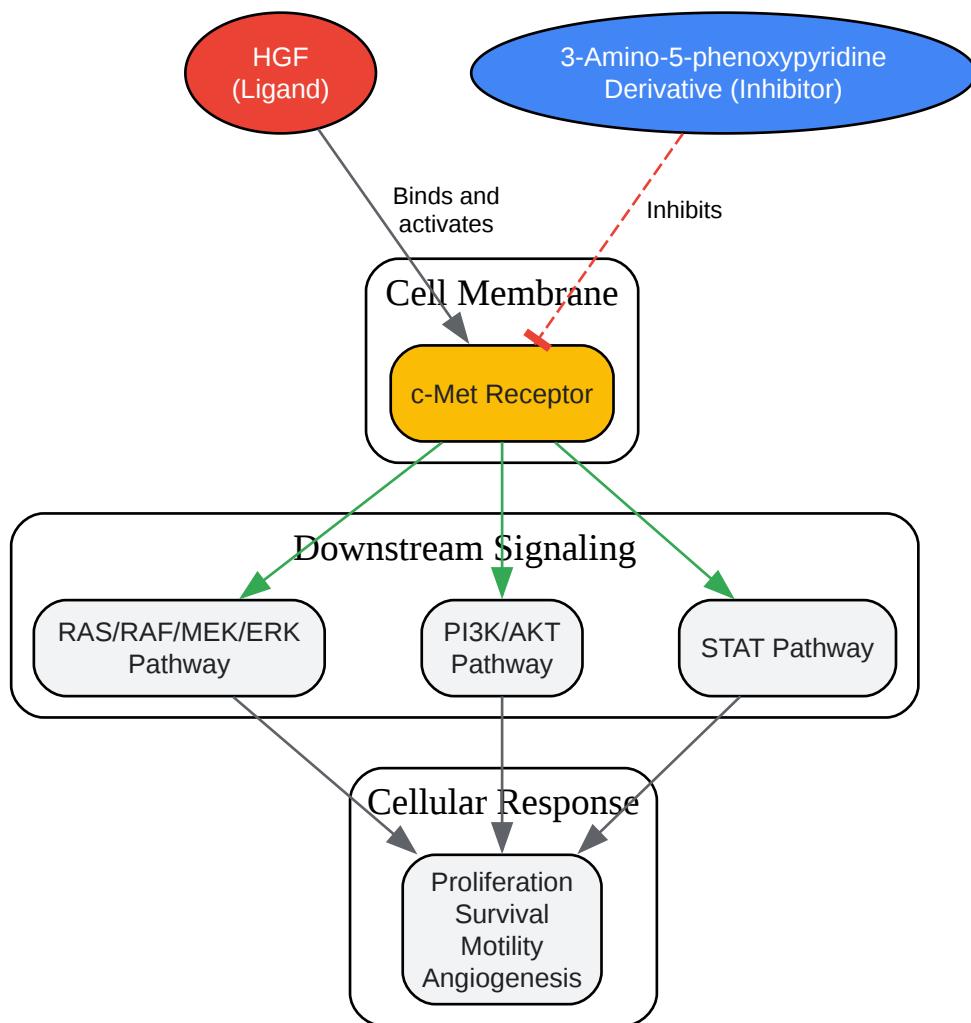
Nucleophile	Catalyst/ Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Pyrrolidine	None	NMP/Toluene	180 (Microwave)	0.5	55	[3]
Morpholine	Pd ₂ (dba) ₃ /r ac-BINAP, NaOtBu	Toluene	80	4	71	[3]
Piperidine	CuSO ₄	Pyridine	Reflux	24	40	[3]
Methanol	Sodium Methoxide	DMF	70	4	62	[6]
Methanol	Sodium Hydride	DMF	90	1	73	[6]

Visualizations



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Caption: General experimental workflow for SNAr reactions.



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Caption: Simplified c-Met signaling pathway and point of inhibition.

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